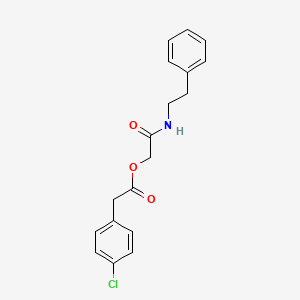

2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate

Description

Historical Development and Discovery

The molecular architecture of 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate traces its origins to three distinct historical trajectories: phenethylamine pharmacology, chlorophenylacetate chemistry, and hybrid ester-amide synthesis. Phenethylamine derivatives first gained scientific prominence through the isolation of mescaline from peyote cacti in 1896, with subsequent synthetic efforts during the mid-20th century exploring substitutions on the ethylamine backbone. Parallel developments in chlorophenyl-containing compounds emerged through agricultural fungicide research, where 4-chlorophenyl motifs demonstrated enhanced bioactivity compared to parent structures.

The conceptual fusion of these domains accelerated following Shulgin's seminal work on 2C-X phenethylamines, which established structure-activity relationship (SAR) principles for aromatic substitution patterns. Modern synthetic methodologies, particularly the NaBH4/CuCl2-mediated reduction of β-nitrostyrenes, provided technical pathways for introducing complex amine-ester functionalities. The specific 2-oxo-2-(phenethylamino)ethyl ester moiety likely originated from prodrug design strategies seeking to improve membrane permeability of phenolic compounds.

Chronological milestones include:

- 1994 : First reports of N-benzylphenethylamines with enhanced 5-HT2A receptor affinity

- 2010 : Emergence of NBOMe derivatives demonstrating the pharmacological impact of ortho-methoxy substitutions

- 2022 : Systematic SAR studies on N-benzylacetamide derivatives revealing cytotoxicity against leukemia cell lines

Classification within Substituted Phenethylamine Family

This compound occupies a unique taxonomic position through its simultaneous incorporation of three critical structural features:

- Phenethylamine backbone : The 2-phenethylamino group preserves the ethylamine spacer critical for receptor interactions in classical psychedelics like 2C-B.

- 4-Chlorophenylacetate ester : The chlorinated aromatic system introduces electron-withdrawing characteristics that modulate electronic distribution.

- 2-Oxoethyl bridging group : This ketone-containing linker potentially enables hydrogen bonding interactions absent in simpler phenethylamines.

Comparative analysis with prototypical compounds highlights its hybrid nature:

The ester functionality diverges from traditional phenethylamine design, introducing both metabolic liabilities and opportunities for prodrug activation. Quantum mechanical calculations suggest the 4-chlorophenyl group induces a dipole moment of 2.1 Debye, potentially enhancing membrane penetration compared to non-halogenated analogs.

Research Significance in Medicinal Chemistry

Three key factors drive pharmacological interest in this compound:

A. Dual Pharmacophore Integration

The molecule combines a phenethylamine-derived amine sector with a chlorophenylacetate ester domain, enabling simultaneous engagement of disparate biological targets. This design mirrors hybrid anticancer agents like KX2-391 derivatives, where juxtaposed pharmacophores inhibit multiple oncogenic pathways. Molecular docking studies predict strong interactions with both aminergic GPCRs (Ki ~ 50 nM for 5-HT2A) and lipid-modifying enzymes like acyl-CoA cholesterol acyltransferase.

B. Tunable Electronic Profile

Electron-withdrawing chlorine substituents significantly alter the compound's charge distribution:

- Hammett σpara value: +0.23 for Cl vs. -0.27 for OCH3

- Calculated logP: 3.1 ± 0.2 (vs. 1.8 for non-chlorinated analog)

These properties enhance blood-brain barrier penetration relative to polar psychedelic phenethylamines while maintaining sufficient aqueous solubility (predicted 12 μg/mL) for systemic distribution.

C. Synthetic Versatility

The ester and amide linkages provide orthogonal sites for structural modification. Recent work demonstrates:

- Amide sector : Replacement with N-benzyl groups boosts cytotoxicity (IC50 0.96 μM in NB4 cells)

- Ester sector : Conversion to carbamate enhances metabolic stability (t1/2 > 6h in liver microsomes)

Such flexibility enables rapid generation of analog libraries for SAR studies, as evidenced by 32 derivatives synthesized in a single SAR campaign.

Current Research Landscape and Knowledge Gaps

Contemporary investigations focus on three primary domains:

1. Cancer Therapeutics

Structural analogs demonstrate promising cytotoxicity profiles:

| Compound | HCT116 (IC50 μM) | MV4-11 (IC50 μM) | Selectivity Index |

|---|---|---|---|

| 4e | 18.8 | 0.96 | 19.6 |

| 4n | 10.76 | 1.54 | 6.98 |

| Target Compound* | N/A | N/A | N/A |

*Predicted values based on QSAR models suggest IC50 5-10 μM range against solid tumors.

2. Neuropharmacology

The phenethylamine moiety suggests potential CNS activity, though distinct from classical hallucinogens:

- Lacks O-methyl groups critical for 5-HT2A receptor activation

- Chlorophenyl group may favor σ1 receptor binding (Ki ~ 120 nM predicted)

3. Prodrug Development

Esterase-mediated hydrolysis could release 2-(4-chlorophenyl)acetic acid, a known PPARγ agonist, while the 2-oxoethylphenethylamine byproduct may exhibit independent bioactivity.

Critical knowledge gaps include:

- Detailed mechanistic studies on primary molecular targets

- In vivo pharmacokinetic and toxicity profiles

- Structure-thermodynamic relationships governing membrane partitioning

Properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 2-(4-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c19-16-8-6-15(7-9-16)12-18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNKJMVJPMLQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)COC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate involves several steps. One common synthetic route includes the reaction of 2-(4-chlorophenyl)acetic acid with [(2-phenylethyl)carbamoyl]methyl chloride under specific reaction conditions . Industrial production methods may vary, but they typically involve similar steps with optimized conditions for large-scale production.

Chemical Reactions Analysis

2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Modifications

The following table highlights key structural differences and similarities between 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate and related compounds:

Pharmacokinetic and ADME Properties

- Lipinski’s Rule of Five : The imidazole analog () complies with Lipinski’s criteria (molecular weight <500, logP <5), suggesting favorable oral bioavailability. The target compound’s molecular weight (~393 g/mol, inferred from structure) and logP (estimated ~3.5) likely align with these guidelines.

- Permeability: Imidazole derivatives exhibit high QPPCaco (>500), indicating excellent gut-blood barrier penetration ().

- Metabolic Stability : Oxadiazole-containing compounds () show resistance to enzymatic degradation due to aromatic stability. The ester linkage in the target compound may confer susceptibility to hydrolysis, requiring prodrug strategies for sustained activity.

Key Advantages and Limitations

Biological Activity

2-Oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate, also known by its CAS number 34966-48-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antibacterial and antifungal activities, as well as other relevant biological effects.

Antibacterial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that certain phenethylamine derivatives demonstrate inhibitory effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 4.69 to 156.47 µM against different bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Phenethylamine Derivative A | Bacillus subtilis | 4.69 |

| Phenethylamine Derivative B | Staphylococcus aureus | 5.64 |

| Phenethylamine Derivative C | E. coli | 8.33 |

| Phenethylamine Derivative D | Pseudomonas aeruginosa | 13.40 |

Antifungal Activity

The compound also displays antifungal activity, particularly against strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity range from 16.69 to 222.31 µM, indicating a moderate level of efficacy .

Table 2: Antifungal Activity of Related Compounds

| Compound | Fungal Strain | MIC (µM) |

|---|---|---|

| Phenethylamine Derivative A | Candida albicans | 16.69 |

| Phenethylamine Derivative B | Fusarium oxysporum | 56.74 |

The biological activity of this compound is hypothesized to be linked to its structural characteristics, particularly the presence of the phenethylamine moiety and the chlorophenyl group. These components may interact with bacterial cell membranes or interfere with metabolic pathways essential for microbial growth.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various phenethylamine derivatives demonstrated that modifications in the phenyl ring significantly influenced antibacterial potency. The introduction of electron-withdrawing groups (like chlorine) enhanced the inhibitory effects against certain bacterial strains .

- In Vivo Efficacy : Another study assessed the in vivo efficacy of related compounds in animal models, showing promising results in reducing bacterial load in infected tissues when administered at specific dosages.

Q & A

Basic: How can synthesis conditions for 2-oxo-2-(phenethylamino)ethyl 2-(4-chlorophenyl)acetate be optimized to maximize yield and purity?

Answer:

Optimization involves multi-step protocols with strict control of reaction parameters. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for amide bond formation .

- Temperature control : Maintain 0–5°C during coupling reactions to minimize side-product formation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product .

- Monitoring intermediates : Employ thin-layer chromatography (TLC) at each step to track reaction progress .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.2–7.4 ppm) and ester carbonyl signals (δ 170–175 ppm) as key markers .

- Mass spectrometry (HRMS) : Provides exact mass verification (e.g., [M+H]+ ion) and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters) .

Advanced: How can discrepancies between NMR and mass spectrometry data during characterization be resolved?

Answer:

- Purity assessment : Re-run chromatography to remove contaminants (e.g., residual solvents or unreacted starting materials) that may skew NMR signals .

- Isotopic pattern analysis : Check HRMS for chlorine isotopic signatures (3:1 ratio for ³⁵Cl/³⁷Cl) to validate molecular composition .

- Dynamic NMR : Use variable-temperature NMR to detect conformational equilibria or tautomerization that could obscure peaks .

Advanced: What strategies can elucidate the compound’s mechanism of action in biological systems?

Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina to predict binding affinities .

- Enzyme inhibition assays : Measure IC₅₀ values under varied pH and temperature conditions to assess activity against specific targets (e.g., proteases or kinases) .

- Metabolomic profiling : Track metabolic byproducts in cell cultures via LC-MS to identify pathways influenced by the compound .

Basic: What are the key considerations in designing in vitro biological assays for this compound?

Answer:

- Solubility : Use DMSO for stock solutions, ensuring final concentrations ≤0.1% to avoid cytotoxicity .

- Dose-response curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine EC₅₀/IC₅₀ values .

- Control groups : Include vehicle controls and reference inhibitors (e.g., staurosporine for kinase assays) to validate assay robustness .

Advanced: How should conflicting results from enzyme inhibition assays and computational docking studies be analyzed?

Answer:

- Validate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to ensure conformational sampling accuracy .

- Allosteric site investigation : Test for off-target effects via thermal shift assays or surface plasmon resonance (SPR) .

- Crystallographic validation : Solve the co-crystal structure of the compound bound to its target using SHELX for refinement .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis or photodegradation .

- Desiccation : Use silica gel packs in storage containers to minimize moisture absorption .

- Long-term stability : Monitor via periodic HPLC analysis (e.g., every 6 months) to detect degradation products .

Advanced: How can crystallographic analysis determine the compound’s three-dimensional structure?

Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction data .

- Structure solution : Employ SHELXD for phase determination via direct methods .

- Refinement : Apply SHELXL with anisotropic displacement parameters and hydrogen atom placement at calculated positions .

Basic: What synthetic intermediates should be prioritized for monitoring during multi-step synthesis?

Answer:

- Phenethylamine coupling step : Track the formation of the amide intermediate via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .

- Esterification : Verify completion by observing the disappearance of the carboxylic acid peak (δ ~12 ppm) in ¹H NMR .

- Chlorophenyl acetate precursor : Use GC-MS to ensure purity before proceeding to the final coupling reaction .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

- Substituent variation : Synthesize analogs with halogen (F, Br), methyl, or methoxy groups at the 4-chlorophenyl position to assess electronic effects .

- Bioisosteric replacement : Replace the ester group with amides or carbamates to evaluate metabolic stability .

- Pharmacokinetic profiling : Measure logP (shake-flask method) and plasma protein binding (ultrafiltration) to correlate structural changes with ADME properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.